Cas no 1955-21-1 (2,6-Diiodobenzene-1,4-diol)

2,6-Diiodobenzene-1,4-diol is a diiodinated aromatic compound featuring hydroxyl groups at the 1,4-positions and iodine substituents at the 2,6-positions. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of halogenated polyphenols and pharmaceutical building blocks. The presence of iodine enhances its utility in cross-coupling reactions, such as Suzuki or Ullmann couplings, due to the favorable leaving-group properties of iodine. Additionally, its symmetrical substitution pattern ensures controlled regioselectivity in further functionalization. The compound is typically handled under inert conditions due to its sensitivity to oxidation. Its high purity and well-defined structure make it suitable for research and fine chemical applications.
2,6-Diiodobenzene-1,4-diol structure
2,6-Diiodobenzene-1,4-diol structure
Product Name:2,6-Diiodobenzene-1,4-diol
CAS No:1955-21-1
MF:C6H4I2O2
MW:361.903706550598
CID:156508
PubChem ID:74775
Update Time:2025-06-07

2,6-Diiodobenzene-1,4-diol Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediol,2,6-diiodo-
    • 2 6-DIIODOHYDROQUINONE
    • 2,6-Diiodo-1,4-benzenediol
    • 2,6-diiodobenzene-1,4-diol
    • 2,6-Diiodoquinol
    • BRN 2209260
    • Hydroquinone, 2,6-diiodo-
    • 3,5-Diiodobenzoquinone
    • 1955-21-1
    • DTXSID2062086
    • EINECS 217-791-5
    • SCHEMBL71182
    • 3-06-00-04441 (Beilstein Handbook Reference)
    • NS00026377
    • FT-0633936
    • 2,6-Diiodo-1,4-benzenediol #
    • 2,6-Diiodohydroquinone
    • 1,4-Benzenediol, 2,6-diiodo-
    • 2,6-Diiodobenzene-1,4-diol
    • Inchi: 1S/C6H4I2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
    • InChI Key: TXLWEPPRCDCHRB-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=C(C=1O)I)O

Computed Properties

  • Exact Mass: 361.82912
  • Monoisotopic Mass: 361.83
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Color/Form: NA
  • Density: 2.8±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 308.5±42.0 °C at 760 mmHg
  • Flash Point: Not available
  • Refractive Index: 1.801
  • PSA: 40.46

2,6-Diiodobenzene-1,4-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D455695-25mg
2,6-Diiodobenzene-1,4-diol
1955-21-1
25mg
$253.00 2023-05-18
TRC
D455695-100mg
2,6-Diiodobenzene-1,4-diol
1955-21-1
100mg
$873.00 2023-05-18
TRC
D455695-250mg
2,6-Diiodobenzene-1,4-diol
1955-21-1
250mg
$ 1800.00 2023-09-07

2,6-Diiodobenzene-1,4-diol Related Literature

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited